Molecular Weight and Lipophilicity vs Des-Bromo Analog
The target compound possesses a bromine atom at C6, which distinguishes it from the 6-des-bromo analog 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one. This substitution increases the molecular weight from 205.22 g/mol (des‑bromo, C₁₀H₁₃N₅O) to 298.14 g/mol and raises the computed lipophilicity (XLogP3-AA) from an estimated ~0.7 to 1.5 [1][2]. The higher molecular weight and lipophilicity influence solubility and membrane permeability in downstream analogs, while the bromine enables late‑stage diversification via cross‑coupling chemistry.
ΔXLogP3-AA ≈ +0.8 log units
| Evidence Dimension | Molecular Weight and XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | MW = 298.14 g/mol; XLogP3-AA = 1.5 |
| Comparator Or Baseline | 2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one (des‑bromo, CAS 1184921-08-1): MW ≈ 205.22 g/mol; XLogP3-AA ≈ 0.7 (computed by PubChem estimation) |
| Quantified Difference | ΔMW = +92.92 g/mol; ΔXLogP3-AA ≈ +0.8 log units |
| Conditions | Computed physicochemical parameters from PubChem 2021.05.07 release; comparator lipophilicity estimated from the non‑brominated scaffold structure. |
Why This Matters
The bromine substituent adds significant mass and lipophilicity, which directly impacts the drug‑likeness and synthetic versatility of the building block; procurement decisions should consider whether the downstream SAR requires a halogen handle at C6.
- [1] PubChem. (2025). Compound Summary for CID 42609336: 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1184916-06-0 View Source
- [2] PubChem. (2025). Compound Summary for CID 1184921-08-1: 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one (estimated). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1184921-08-1 View Source
